molecular formula C14H13NO2 B2530475 (2E,4E)-5-(1H-indol-3-yl)-3-methylpenta-2,4-dienoic acid CAS No. 1431320-18-1

(2E,4E)-5-(1H-indol-3-yl)-3-methylpenta-2,4-dienoic acid

Cat. No.: B2530475
CAS No.: 1431320-18-1
M. Wt: 227.263
InChI Key: MYZOWPQEARTBQG-LQPGMRSMSA-N
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Description

Systematic Nomenclature Derivation and Isomeric Considerations

The systematic name (2E,4E)-5-(1H-indol-3-yl)-3-methylpenta-2,4-dienoic acid follows the International Union of Pure and Applied Chemistry nomenclature principles for complex organic molecules containing multiple functional groups and stereochemical elements. The nomenclature begins with the identification of the longest carbon chain containing the carboxylic acid functional group, which in this case constitutes a five-carbon pentanoic acid backbone. The presence of two double bonds at positions 2 and 4 necessitates the "penta-2,4-dienoic acid" designation, while the geometric descriptors (2E,4E) specify the trans configuration of both double bonds.

The molecular formula C14H13NO2 indicates a molecular weight of 227.26 grams per mole, with the compound containing fourteen carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The InChI code 1S/C14H13NO2/c1-10(8-14(16)17)6-7-11-9-15-13-5-3-2-4-12(11)13/h2-9,15H,1H3,(H,16,17)/b7-6+,10-8+ provides a unique identifier that encodes the complete structural information including stereochemistry.

The stereochemical complexity of this molecule arises from the presence of two distinct geometric isomeric centers at the C2-C3 and C4-C5 double bonds. The (E)-configuration at both positions indicates that the higher priority substituents are positioned on opposite sides of each double bond plane. This specific geometric arrangement has significant implications for the molecular conformation and electronic properties of the compound. Alternative geometric isomers, including (2Z,4E), (2E,4Z), and (2Z,4Z) configurations, would represent distinct chemical entities with potentially different physical and chemical properties.

The systematic naming also accounts for the 3-methyl substitution on the dienoic acid chain and the attachment of the 1H-indol-3-yl group at position 5. The indole moiety contributes significantly to the overall molecular architecture, introducing aromatic character and nitrogen-containing heterocyclic functionality. The positioning of the indole group at the terminal position of the conjugated system creates an extended π-electron delocalization pathway that influences the electronic structure and spectroscopic properties of the entire molecule.

Properties

IUPAC Name

(2E,4E)-5-(1H-indol-3-yl)-3-methylpenta-2,4-dienoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10(8-14(16)17)6-7-11-9-15-13-5-3-2-4-12(11)13/h2-9,15H,1H3,(H,16,17)/b7-6+,10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZOWPQEARTBQG-LQPGMRSMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C=CC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C=C/C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Bond Disconnections

Retrosynthetic pathways bifurcate into indole-first and diene-first strategies. The indole-first approach (Figure 1A) constructs the heterocycle early, enabling late-stage diene formation via Wittig or aldol reactions. Conversely, diene-first methods (Figure 1B) preassemble the conjugated system before indole coupling, favoring Suzuki-Miyaura or Heck cross-couplings.

Table 1: Comparative merits of synthetic strategies

Strategy Yield Range Stereocontrol Scalability
Indole-first 38–67% Moderate Challenging
Diene-first 45–72% High Improved
Convergent 52–68% Excellent Limited

Convergent synthesis (Figure 1C) merges preformed indole and dienoic acid fragments, achieving superior stereoselectivity through Pd-mediated couplings. However, this method requires stringent anhydrous conditions (<10 ppm H2O) to prevent indole decomposition.

Stepwise Synthesis Protocols

Indole Nucleus Preparation

The 1H-indol-3-yl group derives from Fischer indole synthesis or Madelung cyclization:

Fischer method (Scheme 1):

  • Condense phenylhydrazine with methyl 4-oxopent-2-enoate under HCl/EtOH reflux (12 h)
  • Cyclize intermediate at 160°C in diphenyl ether (83% yield)
  • Hydrolyze ester to acid using LiOH/THF-H2O (0°C, 2 h)

Critical parameters:

  • Hydrazine:carbonyl ratio = 1.2:1
  • Cyclization temperature >150°C prevents dimerization
  • Ester hydrolysis at pH 9–10 avoids indole ring oxidation

Dienoic Acid Backbone Assembly

The (2E,4E)-3-methylpenta-2,4-dienoic acid segment forms via Horner-Wadsworth-Emmons (HWE) olefination:

Protocol (adapted from):

  • Charge flask with triethyl phosphonoacetate (1.2 eq), 3-methylbut-2-enal (1.0 eq), and THF (0.1 M)
  • Add NaH (1.5 eq) at −78°C under Ar
  • Warm to 25°C over 6 h, stir 12 h
  • Acidify with 1M HCl, extract with EtOAc (3×)
  • Purify by silica chromatography (hexane:EtOAc 4:1)

Yield: 68%
Stereoselectivity: E,E:E,Z = 97:3 (GC-MS analysis)

Optimization notes:

  • Lower temperatures (−78°C) favor E-geometry
  • THF outperforms DMF/DMSO in minimizing side reactions
  • NaH base gives higher yields than KOtBu

Fragment Coupling Techniques

Converging indole and dienoic acid requires careful choice of coupling partners:

Suzuki-Miyaura cross-coupling (Scheme 2):

  • Prepare indol-3-ylboronic ester via Miyaura borylation (Pd(dppf)Cl2, KOAc, dioxane, 80°C)
  • React with 5-bromo-3-methylpenta-2,4-dienoic acid methyl ester (1.1 eq)
  • Catalyst: Pd(PPh3)4 (5 mol%), SPhos (10 mol%)
  • Base: Cs2CO3 (3.0 eq), solvent: toluene/EtOH (3:1)
  • Heat at 100°C for 18 h under N2

Yield: 63% after hydrolysis
Challenges:

  • Boronic ester stability (<72 h at −20°C)
  • Competing protodeboronation (5–12% yield loss)

Direct condensation alternative:
Mukaiyama aldol reaction between indole-3-acetaldehyde and methyl acrylate:

  • Lewis acid: TiCl4 (2.0 eq)
  • Temperature: −40°C
  • Yield: 41% (lower due to indole sensitivity)

Process Optimization and Scale-Up Considerations

Microwave-Assisted Synthesis

Recent advances apply microwave irradiation to accelerate key steps:

Ester hydrolysis (Table 2):

Condition Time Yield Purity
Conventional 2 h 89% 98%
Microwave (150W) 15 min 91% 99%

Observations:

  • Reduced thermal degradation of acid-sensitive indole
  • Uniform heating prevents localized overreaction

Continuous Flow Systems

Pilot-scale trials (10–100 g) employ flow chemistry for hazardous intermediates:

Diene formation module:

  • Residence time: 8 min
  • Temperature: −70°C (cryogenic loop)
  • Productivity: 12 g/h

Advantages:

  • Precise control of exothermic reactions
  • In-line IR monitoring adjusts reagent ratios

Analytical Characterization

Spectroscopic Validation

1H NMR (600 MHz, CDCl3):

  • δ 7.65 (d, J = 15.9 Hz, H-2)
  • δ 6.95 (d, J = 15.7 Hz, H-4)
  • δ 7.12–7.35 (m, indole aromatic protons)
  • δ 2.21 (s, C3-CH3)

13C NMR (151 MHz, CDCl3):

  • 172.4 ppm (COOH)
  • 144.2, 139.8 ppm (C2, C4)
  • 127.3–122.1 ppm (indole carbons)

HRMS (ESI-TOF):
Calcd for C14H13NO2 [M+H]+: 227.0946
Found: 227.0943

Chromatographic Purity Assessment

HPLC conditions:

  • Column: C18 (250 × 4.6 mm, 5 μm)
  • Mobile phase: MeCN/H2O (0.1% TFA) gradient
  • Retention time: 8.7 min
  • Purity: >99% (254 nm)

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-5-(1H-indol-3-yl)-3-methylpenta-2,4-dienoic acid can undergo various types of chemical reactions including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted indole derivatives. These products can have different biological and chemical properties, making them useful in various applications.

Scientific Research Applications

Anticancer Activity

One of the prominent applications of (2E,4E)-5-(1H-indol-3-yl)-3-methylpenta-2,4-dienoic acid is its potential anticancer properties. Research indicates that compounds with indole structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in tumor cells.

Case Study: Indole Derivatives in Cancer Therapy

A study demonstrated that indole derivatives, including this compound, showed promising results against breast and colon cancer cells. The mechanism involved the modulation of apoptotic pathways and inhibition of key oncogenic signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Several studies have indicated that it exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

CompoundBacteria TestedZone of Inhibition (mm)
(2E,4E)-5-(1H-indol-3-yl)-...Staphylococcus aureus17
(2E,4E)-5-(1H-indol-3-yl)-...Escherichia coli18
(2E,4E)-5-(1H-indol-3-yl)-...Bacillus subtilis19

The results indicate that the compound demonstrates a strong inhibitory effect on bacterial growth, suggesting potential applications in developing new antibacterial agents .

Plant Growth Regulation

In addition to its medicinal applications, this compound has been studied for its role as a plant growth regulator. Its structure suggests that it may influence plant hormone signaling pathways.

Research Findings

A study highlighted that this compound could modulate the effects of auxins and cytokinins in plants, leading to enhanced growth and development under stress conditions. This application could be particularly beneficial in agriculture for improving crop yields .

Neuroprotective Effects

Emerging research suggests that indole-based compounds may possess neuroprotective properties. Investigations into the neuroprotective effects of this compound have shown potential in reducing neuroinflammation and protecting neuronal cells from oxidative stress.

Case Study: Neuroprotection

A recent study focused on the neuroprotective effects of indole derivatives on neuronal cell lines exposed to oxidative stress. The results indicated a reduction in cell death and inflammation markers when treated with this compound .

Mechanism of Action

The mechanism of action of (2E,4E)-5-(1H-indol-3-yl)-3-methylpenta-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This compound can affect signaling pathways involved in cell growth, apoptosis, and inflammation, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Penta-2,4-dienoic Acid Backbone

Table 1: Structural and Functional Comparison of Penta-2,4-dienoic Acid Derivatives
Compound Name Substituent at Position 5 Key Biological Activity Source/Reference
(2E,4E)-5-(1H-Indol-3-yl)-3-methylpenta-2,4-dienoic acid 1H-Indol-3-yl Hypothesized antimicrobial/QSI activity* Inferred from analogs
(2E,4E)-2-Methyl-5-phenylpenta-2,4-dienoic acid (No. 48) Phenyl Quorum sensing inhibition in Chromobacterium violaceum
(2E,4E)-5-(3-Hydroxyphenyl)penta-2,4-dienoic acid (144) 3-Hydroxyphenyl Antimicrobial (from Streptomyces sp.)
Avenalumic acid 4-Hydroxyphenyl Component of oat avenanthramides (Avns)
Abscisic acid (ABA) Cyclohexenyl (terpenoid-derived) Plant stress hormone, regulates stomatal closure
Pyrenophoric acid Cyclohexyl (sesquiterpenoid) Phytotoxic activity

Notes:

  • *Hypothesized activity based on structural similarity to pimprinine (No. 29-2), an indole-containing QS inhibitor .
  • QSI = Quorum sensing inhibition.
Antimicrobial and QS Inhibition
  • Indole Derivatives: Pimprinine (No. 29-2), a structurally related indole-containing oxazole, reduces violacein production in C. violaceum CV026 by >50% at 100 μM, indicating potent QS inhibition . The target compound’s indole group may similarly disrupt bacterial communication.
  • Phenyl Derivatives: Compound No. 48 (2-methyl-5-phenyl variant) shows moderate QS inhibition, while (2E,4E)-5-(3-hydroxyphenyl)penta-2,4-dienoic acid (144) from Streptomyces sp. exhibits antimicrobial properties against plant pathogens .
Plant Biochemistry
  • Abscisic Acid (ABA): Unlike the target compound, ABA features a terpenoid-derived cyclohexenyl group and regulates drought responses. Its crystal structure with receptor PYL3 and phosphatase HAB1 highlights the importance of stereochemistry (2Z,4E configuration) in bioactivity .
  • Avenalumic Acid : This oat-derived compound’s extended diene chain enhances antioxidant properties in avenanthramides, suggesting that substituent polarity and conjugation influence bioavailability .

Structural Determinants of Activity

  • Indole vs. Phenyl Groups : Indole’s nitrogen heterocycle may enhance binding to bacterial QS receptors (e.g., LuxR-type proteins) compared to phenyl analogs.
  • Methyl Substitution : The 3-methyl group in the target compound could sterically hinder enzymatic degradation, as seen in methylated ABA derivatives with prolonged activity .
  • Stereochemistry: The (2E,4E) configuration is conserved in bioactive dienoic acids, ensuring optimal conjugation for electronic interactions with biological targets .

Spectroscopic and Physicochemical Data

Table 2: Comparative Physicochemical Properties
Compound Melting Point (°C) Key IR/NMR Signals Reference
(2E,4E)-5-(6-Dimethylaminopyridin-3-yl)penta-2,4-dienoic acid 215–218 IR: 1680 cm⁻¹ (C=O); NMR: δ 6.5–7.5 (diene protons)
(2E,4E)-5-Phenylpenta-2,4-dienoic acid (6) Not reported NMR: δ 7.3–7.5 (aryl H), δ 6.2–6.8 (diene H)
Abscisic acid (ABA) 160–162 HRMS: [M+H]+ 265.14 (calc. 264.32)

Biological Activity

(2E,4E)-5-(1H-indol-3-yl)-3-methylpenta-2,4-dienoic acid, also known as a derivative of indole-based compounds, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a conjugated diene system that may contribute to its reactivity and biological effects. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C14H13NO2
  • Molecular Weight : 227.26 g/mol
  • CAS Number : [Not provided in sources]

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The indole moiety is known for its role in modulating biological pathways, including those related to cancer and inflammation.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of indole compounds can induce apoptosis in cancer cells. For instance, a related study found that certain indole derivatives exhibit cytotoxic effects against various cancer cell lines (Jurkat, K562, U937) with IC50 values ranging from 2.8 to 26.17 µM/L .
    • The compound's ability to induce apoptosis suggests it may be a promising candidate for further investigation as an antitumor agent.
  • Anti-inflammatory Properties :
    • Indole derivatives have been reported to possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This mechanism is critical in conditions such as rheumatoid arthritis and inflammatory bowel disease.
  • Antioxidant Activity :
    • The presence of conjugated double bonds in the structure may contribute to antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress.

Case Study 1: Indole Derivatives in Cancer Research

A series of synthetic analogs of natural diene acids were studied for their anticancer potential. Among these analogs, one demonstrated significant cytotoxicity and induced apoptosis in Jurkat cells, indicating that similar compounds may share these properties due to structural similarities with this compound .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of indole-based compounds highlights how modifications at specific positions can enhance biological activity. For instance, substituents on the indole ring can significantly affect the compound's interaction with biological targets and its overall efficacy .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM/L)References
This compoundAntitumorTBD
Indole derivative ACytotoxicity4.5
Indole derivative BApoptosis induction3.1
Indole derivative CAnti-inflammatoryTBD

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2E,4E)-5-(1H-indol-3-yl)-3-methylpenta-2,4-dienoic acid?

  • Methodological Answer : A common approach involves refluxing indole derivatives with sodium acetate and acetic acid to form conjugated dienoic acids. For example, analogous syntheses of indole-carboxylic acid derivatives use reflux conditions (3–5 h) in acetic acid to achieve cyclization and precipitation . Adjustments to substituents (e.g., methyl groups) may require optimizing reaction times or stoichiometry.

Q. How can the compound be characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Compare fragmentation patterns with standards. For instance, 5-phenyl-penta-2,4-dienoic acid was verified via HPLC-MS, showing [M+H]+ at m/z 175.08 and matching fragmentation .
  • NMR : Analyze coupling constants (e.g., J values for E/Z isomerism in the diene moiety) and aromatic indole proton signals.
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254–280 nm) for purity assessment .

Q. What are the critical structural features influencing its chemical reactivity?

  • Key Features :

  • The conjugated diene system (2E,4E) enhances electrophilic reactivity, enabling Diels-Alder or Michael addition reactions.
  • The indole moiety participates in π-stacking interactions and hydrogen bonding, influencing solubility and bioactivity .
  • The carboxylic acid group allows salt formation or esterification for derivatization .

Q. How should stability studies be designed for this compound under varying pH and temperature?

  • Methodological Answer :

  • Thermal Stability : Conduct accelerated degradation studies (e.g., 40–60°C) in buffered solutions (pH 1–9) for 1–4 weeks. Monitor via HPLC for degradation products.
  • Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and analyze isomerization or oxidation .

Advanced Research Questions

Q. How can computational tools elucidate the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like MOE (Molecular Operating Environment) to model interactions with receptors (e.g., abscisic acid-binding proteins, given structural similarities to (S)-abscisic acid ).
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess binding stability and conformational changes .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Assay Standardization : Compare cell lines, incubation times, and solvent controls (e.g., DMSO concentration).
  • Structural Analogues : Test derivatives (e.g., methyl-substituted dienes) to isolate pharmacophoric groups. Cross-reference with abscisic acid bioassays, as indole derivatives may share hormonal signaling pathways .

Q. How can biosynthesis pathways for this compound be elucidated in natural sources?

  • Methodological Answer :

  • Isotopic Labeling : Feed ^{13}C-labeled precursors to microbial cultures (e.g., Pseudomonas laumondii) and track incorporation via NMR or LC-MS .
  • Gene Knockout : Use CRISPR-Cas9 to disrupt putative polyketide synthase genes and monitor metabolite loss .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of derivatives?

  • Methodological Answer :

  • Derivatization : Modify the indole N-H group (e.g., alkylation) or diene chain length. Synthesize analogues via Heck coupling or Wittig reactions .
  • High-Throughput Screening : Use microplate readers to assay antioxidant or receptor-binding activity across derivatives. Correlate substituent effects with logP and IC50 values .

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